Methyl 2-chloro-3-(difluoromethoxy)isonicotinate
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Overview
Description
Methyl 2-chloro-3-(difluoromethoxy)isonicotinate: is a chemical compound with the molecular formula C8H6ClF2NO3 and a molecular weight of 237.59 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a methyl ester group attached to an isonicotinic acid core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(difluoromethoxy)isonicotinate typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid as the starting material.
Chlorination: The isonicotinic acid undergoes chlorination to introduce the chloro group at the 2-position.
Difluoromethoxylation: The chlorinated intermediate is then reacted with difluoromethoxy reagents to introduce the difluoromethoxy group at the 3-position.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-3-(difluoromethoxy)isonicotinate can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Methyl 2-chloro-3-(difluoromethoxy)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
- Methyl 2-chloro-3-(methoxy)isonicotinate
- Methyl 2-chloro-3-(ethoxy)isonicotinate
Comparison:
- Methyl 2-chloro-3-(difluoromethoxy)isonicotinate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
- Methyl 2-chloro-3-(trifluoromethyl)isonicotinate has a trifluoromethyl group instead of a difluoromethoxy group, leading to different reactivity and applications.
- Methyl 2-chloro-3-(methoxy)isonicotinate and Methyl 2-chloro-3-(ethoxy)isonicotinate have methoxy and ethoxy groups, respectively, which affect their solubility, reactivity, and potential uses .
Properties
Molecular Formula |
C8H6ClF2NO3 |
---|---|
Molecular Weight |
237.59 g/mol |
IUPAC Name |
methyl 2-chloro-3-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-3-12-6(9)5(4)15-8(10)11/h2-3,8H,1H3 |
InChI Key |
XMMULAFKVVWYAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)OC(F)F |
Origin of Product |
United States |
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